3-(2-Methoxyethoxy)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-(2-methoxyethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-13-5-6-14-8-3-2-4-9(7-8)15(10,11)12/h2-4,7H,5-6H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUGZQDNIIEMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview of Sulfonamide Synthesis Strategies
Sulfonamides are typically synthesized by introducing a sulfonyl group onto an amine or aromatic substrate. The classical and most common approach involves the reaction of aromatic sulfonyl chlorides with ammonia or amines to form the sulfonamide bond. However, newer catalytic and green chemistry methods have been developed to improve yields, selectivity, and environmental compatibility.
Classical Synthetic Route for Aromatic Sulfonamides
A traditional synthetic route relevant to 3-(2-methoxyethoxy)benzene-1-sulfonamide involves the following steps:
- Starting material : Benzene derivative with a 2-methoxyethoxy substituent.
- Chlorosulfonation : Introduction of the sulfonyl chloride group onto the benzene ring using chlorosulfonic acid.
- Amination : Reaction of the sulfonyl chloride intermediate with ammonia or an amine to yield the sulfonamide.
This method is well-documented and yields good purity products but can involve multiple steps and the use of corrosive reagents such as chlorosulfonic acid.
Catalytic and Green Chemistry Approaches
Recent advances have introduced catalytic systems and environmentally friendly solvents to improve the synthesis of sulfonamides, including ether-substituted benzene sulfonamides:
Copper-catalyzed three-component reactions : Using arylboronic acids, nitroarenes, and potassium pyrosulfite (K2S2O5) in deep eutectic solvents (DES) as green solvents, sulfonamides can be synthesized efficiently. This method avoids toxic by-products and allows for high atom economy.
Base-mediated coupling reactions : A one-pot tandem protocol involving 1,2-dichloroethane (DCE) as both solvent and reactant, with strong organic bases such as 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU), facilitates N-sulfonylation and esterification. This method is mild, uses readily available raw materials, and tolerates diverse functional groups, which is advantageous for preparing sulfonamides with ether substituents.
Specific Methodologies for this compound
While direct literature specifically naming this compound is limited, the following preparation method can be adapted from general benzene sulfonamide synthesis and ether-substituted analogs:
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Etherification | 2-Methoxyethanol with phenol derivative, base | Introduce 2-methoxyethoxy substituent onto benzene ring via nucleophilic substitution |
| 2 | Chlorosulfonation | Chlorosulfonic acid or sulfuryl chloride | Introduce sulfonyl chloride group at position 1 of benzene ring |
| 3 | Sulfonamide formation | Ammonia or amine in solvent (e.g., THF, water) | Nucleophilic substitution of sulfonyl chloride to form sulfonamide |
| 4 | Purification | Extraction, recrystallization | Isolate pure this compound |
This approach is consistent with methods for preparing N-alkyl-substituted sulfonamides and ether-substituted benzene sulfonamides reported in patents and academic literature.
Catalytic Systems and Reaction Optimization
Ternary Catalysis : Ethyltriphenylphosphonium bromide-based ternary catalytic systems have been employed for N-alkyl-substituted amide synthesis involving sulfonamides. These systems can be adapted for ether-substituted benzene sulfonamides but may have limitations with sterically hindered substrates.
Copper Catalysis : Copper-catalyzed sulfonamide synthesis from nitroarenes and pyrosulfites has shown high efficiency and environmental benefits, suitable for complex sulfonamide derivatives.
Base Selection : Strong organic bases like DBU have proven effective in driving sulfonylation reactions to completion under mild conditions, which could be beneficial for sensitive ether substituents.
Research Findings and Yields
Ether-substituted benzene sulfonamides prepared via catalytic sulfonylation methods typically show moderate to high yields, often in the range of 70–90% depending on substrate and conditions.
The use of green solvents such as deep eutectic solvents and mild bases reduces toxic by-products and simplifies purification.
Industrial scalability is feasible with optimized catalytic systems, although steric hindrance from bulky ether groups may reduce reaction rates and yields, requiring fine-tuning of reaction parameters.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Classical Chlorosulfonation + Amination | Chlorosulfonic acid, ammonia, ether-substituted benzene | Established, straightforward | Corrosive reagents, multi-step |
| Copper-catalyzed three-component reaction | Arylboronic acids, nitroarenes, K2S2O5, DES | Green, high atom economy | Requires catalyst optimization |
| Base-mediated one-pot tandem reaction | 1,2-Dichloroethane, DBU, sulfonyl azides | Mild, efficient, functional group tolerant | Limited to specific substrates |
| Ternary catalytic system | Ethyltriphenylphosphonium bromide catalyst | Simple aftertreatment | Limited substrate scope, steric issues |
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy-ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Benzenesulfonamide derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamides, including 3-(2-Methoxyethoxy)benzene-1-sulfonamide, exhibit significant antimicrobial properties. They have been evaluated against various bacterial strains, demonstrating promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| E. coli | 32 µg/mL | Effective against gram-negative bacteria |
| S. aureus | 16 µg/mL | Potential for treating infections |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 (breast cancer) | 15.63 | Comparable to tamoxifen |
| A549 (lung cancer) | 5.0 | Significant inhibition observed |
| U-937 (leukemia) | 10.0 | Induces apoptosis in treated cells |
A notable case study involved treating MCF-7 breast cancer cells with varying concentrations of the compound, revealing increased apoptosis rates at higher concentrations, suggesting its potential as a chemotherapeutic agent.
In Vivo Studies
Animal models treated with this compound demonstrated reduced tumor growth in xenograft models, supporting its efficacy in vivo and warranting further clinical investigations.
Clinical Implications
The compound's dual role as an antimicrobial and anticancer agent positions it as a candidate for further research into combination therapies that target multiple pathways in disease processes.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 3-(2-Methoxyethoxy)benzene-1-sulfonamide with structurally related sulfonamides:
Functional Group Impact on Bioactivity and Solubility
- Ether-linked groups (e.g., methoxyethoxy) : Improve water solubility and reduce crystallinity compared to alkyl chains. The methoxyethoxy group in the target compound may enhance bioavailability in drug formulations .
- Amino substituents (e.g., 3-methylbutylamino): Introduce basicity, enabling ionic interactions with biological targets. These compounds often exhibit higher metabolic stability but lower solubility .
- Triazine-linked sulfonamides (e.g., ethametsulfuron) : Display herbicidal activity due to their ability to bind plant-specific enzymes. Their bulky substituents hinder mammalian toxicity .
Research Findings
- Solubility: The target compound’s methoxyethoxy group increases solubility in polar solvents (e.g., water, ethanol) compared to 4-(pentyloxy)-3-(propan-2-yl)benzene-1-sulfonamide, which has a longer alkyl chain .
- Agrochemical vs. Pharmaceutical Utility: Ether-linked sulfonamides are less prevalent in herbicides than triazine derivatives (e.g., ethametsulfuron), which are optimized for plant enzyme inhibition . In contrast, amino-substituted analogs (e.g., 3-[(3-methylbutyl)amino]benzene-1-sulfonamide) show promise in central nervous system (CNS) drug discovery due to blood-brain barrier penetration .
- Reactivity: The aminoethyl substituent in 3-(2-aminoethyl)benzene-1-sulfonamide hydrochloride facilitates conjugation reactions, making it valuable for synthesizing biochemical probes .
Biological Activity
3-(2-Methoxyethoxy)benzene-1-sulfonamide is a sulfonamide compound notable for its structural complexity and potential biological activity. It features a sulfonamide group attached to a benzene ring, further substituted with a 2-methoxyethoxy group. This unique structure provides a foundation for various biological interactions, making it of interest in pharmaceutical research.
- Molecular Formula : C₁₁H₁₅N₁O₃S
- Molecular Weight : 241.31 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, enabling the compound to inhibit enzyme activity by binding to the active site. This inhibition disrupts various biochemical pathways, leading to potential therapeutic effects, particularly in antimicrobial and anti-inflammatory applications.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown promise as an enzyme inhibitor, which may contribute to its antimicrobial properties.
- Anti-inflammatory Effects : Investigations have suggested that it could be effective in reducing inflammation through its interaction with inflammatory mediators.
- Anticancer Potential : Preliminary studies indicate that similar sulfonamide compounds exhibit cytotoxic effects against various cancer cell lines, such as A-549 (lung), HepG-2 (liver), MCF-7 (breast), and HCT-116 (colon) cells .
Anticancer Activity
A study explored the synthesis of new sulfonamide-based compounds, including derivatives similar to this compound. These derivatives were evaluated for their anticancer efficacy against multiple cell lines. Notably, compounds with structural similarities demonstrated significant cytotoxicity, with IC50 values ranging from low micromolar to sub-micromolar concentrations against various cancer types .
Enzyme Inhibition Studies
Research has focused on the inhibition of carbonic anhydrase isoforms by sulfonamide derivatives. For instance, compounds similar to this compound were tested for their ability to inhibit carbonic anhydrase IX and XII, which are often overexpressed in tumors. The results indicated that these compounds could effectively inhibit these enzymes at nanomolar concentrations, suggesting a potential mechanism for their anticancer activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-N-(2-methoxyethyl)benzene-1-sulfonamide | Contains an amino group instead of methoxyethyl | Different biological activity profiles |
| Ro 63-0563 | A benzenesulfonamide derivative | Selective antagonist for serotonin receptors |
| 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonamide | Chlorine substituent on the benzene ring | May exhibit different reactivity and biological effects |
The uniqueness of this compound lies in its specific substitution pattern and potential pharmacological properties that differentiate it from other sulfonamides.
Q & A
Basic Synthesis and Purification
Q: What are the optimal synthetic routes for 3-(2-Methoxyethoxy)benzene-1-sulfonamide, and how do reaction conditions influence yield? A: The synthesis typically involves two key steps: (1) sulfonylation of a benzene precursor (e.g., 3-hydroxybenzenesulfonyl chloride) with 2-methoxyethylamine, and (2) etherification to introduce the methoxyethoxy group. Reaction conditions such as pH (maintained at 8–9 using triethylamine), temperature (0–5°C for sulfonylation; 60–80°C for etherification), and solvent (anhydrous DMF or THF) critically impact yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, methanol/water mobile phase) achieves >95% purity .
Structural Characterization
Q: Which analytical techniques are essential for confirming the structure of this compound? A: A combination of spectroscopic and spectrometric methods is required:
- NMR : H NMR confirms substituent positions (e.g., methoxyethoxy protons at δ 3.4–3.7 ppm; aromatic protons at δ 7.1–7.8 ppm). C NMR identifies sulfonamide (δ 125–130 ppm) and ether (δ 70–75 ppm) carbons.
- IR : Peaks at 1150–1170 cm (S=O stretching) and 1240–1260 cm (C-O-C stretching).
- MS : ESI-MS (negative mode) shows [M–H] ion matching the molecular formula CHNOS (calc. 254.04) .
Biological Activity Profiling
Q: How can researchers design assays to evaluate the biological activity of this compound? A: Target-specific assays are recommended:
- Enzyme inhibition : Use fluorescence-based assays (e.g., carbonic anhydrase inhibition with 4-nitrophenyl acetate substrate; IC determination).
- Antimicrobial activity : Broth microdilution (MIC values against Gram-positive/negative strains).
- Cellular assays : MTT viability tests in cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves (10–100 µM range). Include positive controls (e.g., acetazolamide for carbonic anhydrase) .
Mechanism of Action Studies
Q: What methodologies are used to elucidate the molecular targets and mechanisms of this compound? A: Advanced approaches include:
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding to targets like carbonic anhydrase IX (PDB ID: 3IAI).
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (K, k/k) with immobilized enzymes.
- Kinetic assays : Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Data Contradiction Analysis
Q: How should researchers address discrepancies in reported bioactivity data (e.g., varying IC values across studies)? A: Key factors to investigate:
- Solubility : Poor aqueous solubility (logP ~1.5) may lead to aggregation; use DMSO stocks <1% (v/v) with sonication.
- Assay conditions : pH (e.g., carbonic anhydrase assays require pH 7.4), temperature, and co-solvents (e.g., Tween-80 for hydrophobic compounds).
- Batch variability : Confirm purity (>95% by HPLC) and stability (TGA/DSC for thermal decomposition profiles) .
Advanced Structure-Activity Relationship (SAR) Studies
Q: How can SAR studies be designed to optimize the biological activity of this compound? A: Systematic modifications and evaluations include:
- Substituent variation : Replace methoxyethoxy with ethoxyethoxy or propoxyethoxy to assess steric/electronic effects.
- Bioisosteric replacement : Substitute sulfonamide with sulfamate or phosphonamide groups.
- Pharmacophore mapping : 3D-QSAR (CoMFA/CoMSIA) to correlate substituent positions with activity .
Computational Modeling
Q: What computational tools are recommended for predicting the physicochemical and ADMET properties of this compound? A: Use:
- ADMET Prediction : SwissADME for bioavailability (Lipinski’s Rule of 5), BBB permeability, and CYP450 interactions.
- Molecular dynamics (MD) : GROMACS to simulate binding stability (50 ns trajectories, RMSD <2 Å).
- pKa estimation : Marvin Suite (predicted pKa ~9.5 for sulfonamide proton) .
Stability and Toxicity Profiling
Q: What protocols are used to assess the compound’s stability and toxicity in preclinical research? A:
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- In vitro toxicity : Ames test (TA98/TA100 strains) for mutagenicity; hemolysis assay (RBC lysis at >100 µM).
- In silico toxicity : ProTox-II for hepatotoxicity and carcinogenicity predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
